![molecular formula C14H12N2O4 B13944114 Methyl 1,4,6,11-tetrahydro-6,11-dioxopyridazino[1,2-b]phthalazine-1-carboxylate CAS No. 32692-31-2](/img/structure/B13944114.png)
Methyl 1,4,6,11-tetrahydro-6,11-dioxopyridazino[1,2-b]phthalazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,11-dioxo-1,4,6,11-tetrahydro-pyridazino[1,2-b]phthalazine-1-carboxylic acid methyl ester is a complex organic compound that belongs to the class of phthalazines. This compound is known for its unique chemical structure, which includes a pyridazine ring fused with a phthalazine ring, and is often used as an intermediate in the synthesis of various pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,11-dioxo-1,4,6,11-tetrahydro-pyridazino[1,2-b]phthalazine-1-carboxylic acid methyl ester typically involves the reaction of hexahydro-pyridazine-3-carboxylic acid methyl ester hydrochloride with phthalic anhydride in the presence of diisopropylethylamine in toluene . The reaction conditions include heating the mixture to reflux temperature to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
化学反応の分析
Types of Reactions
6,11-dioxo-1,4,6,11-tetrahydro-pyridazino[1,2-b]phthalazine-1-carboxylic acid methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydro derivatives.
Substitution: Substitution reactions can occur at various positions on the pyridazine and phthalazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted and functionalized derivatives of the original compound, which can be used as intermediates in further chemical synthesis.
科学的研究の応用
6,11-dioxo-1,4,6,11-tetrahydro-pyridazino[1,2-b]phthalazine-1-carboxylic acid methyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Serves as a precursor in the synthesis of pharmaceutical compounds, particularly those with potential therapeutic effects.
Industry: Utilized in the production of various chemical products and materials
作用機序
The mechanism of action of 6,11-dioxo-1,4,6,11-tetrahydro-pyridazino[1,2-b]phthalazine-1-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
類似化合物との比較
Similar Compounds
1,4-Dihydro-pyridazino[1,2-b]phthalazine-6,11-dione: A structurally similar compound with different functional groups.
3,3-Dimethyl-13-(aryl)-3,4-dihydro-1H-indazolo[1,2-b]phthalazine-1,6,11(2H,13H)-triones: Another derivative with similar core structure but different substituents.
Uniqueness
6,11-dioxo-1,4,6,11-tetrahydro-pyridazino[1,2-b]phthalazine-1-carboxylic acid methyl ester is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
特性
CAS番号 |
32692-31-2 |
|---|---|
分子式 |
C14H12N2O4 |
分子量 |
272.26 g/mol |
IUPAC名 |
methyl 6,11-dioxo-1,4-dihydropyridazino[1,2-b]phthalazine-4-carboxylate |
InChI |
InChI=1S/C14H12N2O4/c1-20-14(19)11-7-4-8-15-12(17)9-5-2-3-6-10(9)13(18)16(11)15/h2-7,11H,8H2,1H3 |
InChIキー |
QCDHYPWNRLYDGE-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1C=CCN2N1C(=O)C3=CC=CC=C3C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


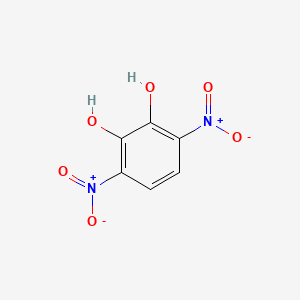

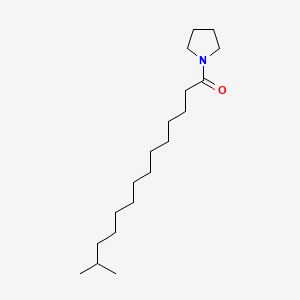
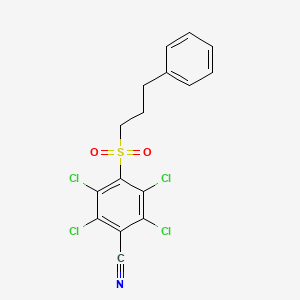
![3-(4-phenoxyphenyl)-N-(tetrahydro-2H-pyran-4-yl)imidazo[1,2-b]pyridazin-6-amine](/img/structure/B13944081.png)
![2-Chloro-5-(trifluoromethyl)thiazolo[5,4-b]pyridine](/img/structure/B13944104.png)
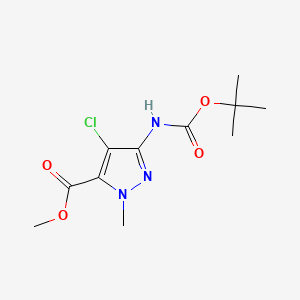

![7-(1,1-Dimethylethyl)-3-ethoxy-spiro[3.5]non-2-EN-1-one](/img/structure/B13944118.png)
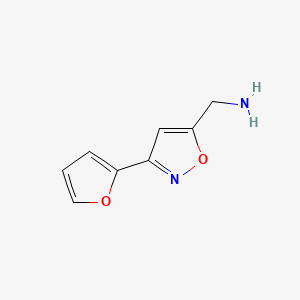
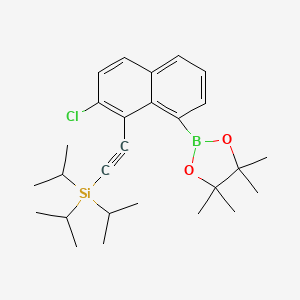

![1-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)-2-nitrophenyl]piperidine](/img/structure/B13944131.png)

